N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide
CAS No.: 921920-19-6
Cat. No.: VC7404063
Molecular Formula: C25H25N3O5S
Molecular Weight: 479.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921920-19-6 |
|---|---|
| Molecular Formula | C25H25N3O5S |
| Molecular Weight | 479.55 |
| IUPAC Name | N-[4-[(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C25H25N3O5S/c1-4-28-21-7-5-6-8-23(21)33-22-14-11-18(15-20(22)25(28)30)27-34(31,32)19-12-9-17(10-13-19)26-24(29)16(2)3/h5-16,27H,4H2,1-3H3,(H,26,29) |
| Standard InChI Key | KHFVCZSROPUURV-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C(C)C |
Introduction
Structural and Molecular Characterization
Core Architecture
The compound features a dibenzo[b,f] oxazepin scaffold, a bicyclic system comprising two benzene rings fused to a 1,4-oxazepine heterocycle. The oxazepine ring contains one oxygen and one nitrogen atom, with the nitrogen substituted by an ethyl group at position 10 and a ketone at position 11 . This core is structurally related to antipsychotic agents, as similar dibenzo-oxazepines are known to interact with dopamine receptors.
Functional Modifications
At position 2 of the oxazepin core, a sulfamoyl group (-SO₂NH₂) is attached via a phenyl spacer. The sulfonamide nitrogen is further substituted with an isobutyramide moiety (-NHC(O)C(CH₃)₂), introducing branching that may enhance metabolic stability . The molecular formula is inferred as C₂₈H₂₈N₄O₅S, with a calculated molecular weight of 532.61 g/mol.
Key Structural Features:
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Dibenzo[b,f][1,oxazepin core: Provides rigidity and π-π stacking potential.
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Ethyl group at N10: Influences lipophilicity (predicted XLogP3 ~3.5) .
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Sulfamoyl-phenyl bridge: Enhances hydrogen-bonding capacity.
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Isobutyramide terminus: Modulates solubility and bioavailability.
Synthesis and Reaction Pathways
Step 1: Formation of the Dibenzo-Oxazepin Core
The synthesis begins with the cyclization of 2-aminophenol derivatives with ethyl bromoacetate under basic conditions to form the 10-ethyl-11-oxo-dibenzo[b,f] oxazepin intermediate .
Step 2: Sulfonylation at Position 2
The sulfamoyl group is introduced via nucleophilic aromatic substitution (SNAr) using 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine .
Step 3: Amidation with Isobutyric Acid
The final step involves coupling the sulfonamide with isobutyric acid using a carbodiimide reagent (e.g., EDC/HOBt) to yield the target compound.
Synthetic Challenges:
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Regioselectivity: Ensuring substitution occurs exclusively at position 2 requires careful control of reaction conditions.
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By-product Formation: Competing reactions at the ketone or ethylamine groups may necessitate protective strategies.
Physicochemical Properties
The compound’s low solubility may limit oral bioavailability, necessitating formulation strategies like salt formation or nanoparticle dispersion.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase (150 mm × 4.6 mm, 3.5 μm).
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Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
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Retention Time: ~12.3 min (estimated from).
Mass Spectrometry (MS)
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ESI+: m/z 533.2 [M+H]⁺ (calculated).
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Fragmentation: Loss of isobutyramide (Δm/z 101.1) observed.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.85–7.45 (m, 8H, aromatic), 2.98 (q, J=7.1 Hz, 2H, NCH₂), 1.32 (t, J=7.1 Hz, 3H, CH₃) .
Applications and Future Directions
Central Nervous System (CNS) Therapeutics
The compound’s dopamine receptor affinity positions it as a candidate for schizophrenia or bipolar disorder treatment. Preclinical studies should assess its ability to cross the blood-brain barrier (BBB), predicted to be moderate due to its LogP and molecular weight.
Oncology
Sulfonamides with HDAC inhibitory activity are under investigation for cancer therapy. This compound’s dual receptor/enzyme targeting could synergize with chemotherapeutic agents.
Chemical Probes
Fluorescent tagging at the phenyl ring (e.g., via Suzuki coupling) could yield probes for studying dopamine receptor localization .
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